Titanium(3+) hydroxide sulfate (1/1/1)

Description

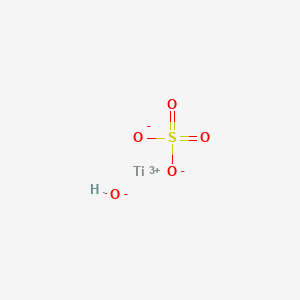

Titanium(3+) hydroxide sulfate (1/1/1), with the idealized formula Ti(OH)SO₄, is a mixed-anion compound containing titanium in the +3 oxidation state, hydroxide (OH⁻), and sulfate (SO₄²⁻) groups. Titanium(III) compounds are less common than their Ti(IV) counterparts, often exhibiting distinct reactivity and stability profiles due to their reducing nature . Structural studies suggest that Ti(OH)SO₄ may adopt layered or polymeric configurations, with hydroxide and sulfate bridging Ti³⁺ centers. However, detailed crystallographic data for this specific compound are sparse in publicly available literature.

Properties

CAS No. |

62601-91-6 |

|---|---|

Molecular Formula |

HO5STi |

Molecular Weight |

160.94 g/mol |

IUPAC Name |

titanium(3+);hydroxide;sulfate |

InChI |

InChI=1S/H2O4S.H2O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |

InChI Key |

OUBODLONYZAHTF-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Ti+3] |

Origin of Product |

United States |

Preparation Methods

Electrolytic Cell Configuration and Operating Parameters

The electrolytic reduction of titanium(IV) sulfate in sulfuric acid media stands as the most industrially viable method for generating titanium(III) sulfate precursors, which are critical intermediates for titanium(3+) hydroxide sulfate synthesis. As detailed in EP0530872B1 , a divided electrolytic cell with titanium cathodes and an acidic catholyte (120–480 g/L Ti(SO₄)₂, 160–800 g/L H₂SO₄) enables continuous reduction at voltages of 24 V and current densities of 0.06–0.33 A/cm². Under these conditions, titanium(IV) sulfate is quantitatively reduced to titanium(III) sulfate with >90% current efficiency, ensuring minimal energy waste and avoidance of crystalline precipitates that could clog industrial-scale reactors.

Key to this process is maintaining a trivalent titanium concentration between 50–80% of the total titanium content in the catholyte. This range prevents premature precipitation of titanium(III) sulfate hydrates, which exhibit oxygen sensitivity and compromise process continuity. The resulting violet-colored solution serves as a stable feedstock for downstream hydroxide sulfate synthesis.

Alternating Current (AC) Electrodissolution of Titanium Metal

An alternative electrochemical route, demonstrated by Iztleuov et al. , employs alternating current (50 Hz) to dissolve titanium metal scrap directly in sulfuric acid. This method bypasses the need for pre-existing titanium(IV) sulfate, instead generating titanium(III) sulfate via anodic oxidation of titanium metal at room temperature (20–22°C). The AC polarization prevents passivation of electrodes, a common issue in direct current (DC) systems, by periodically reversing polarity and disrupting oxide film formation.

Optimal conditions include a sulfuric acid concentration of 25–60 wt% and a current density of 0.5–1.0 A/cm², yielding a current efficiency of 69.3%. The resultant solution, initially violet due to [Ti(H₂O)₆]³⁺ complexes, gradually evolves green hues as sulfate ligands displace water molecules. This method is particularly advantageous for utilizing low-cost titanium waste, though it requires stringent control over electrolyte temperature (<60°C) to minimize acid evaporation.

Hydrolytic Precipitation of Titanium(III) Hydroxide Sulfate

Controlled Hydrolysis of Titanium(III) Sulfate Solutions

The hydrolysis of titanium(III) sulfate under alkaline conditions provides a direct pathway to titanium(3+) hydroxide sulfate. As inferred from EP0530872B1 , introducing sodium hydroxide (NaOH) to a titanium(III) sulfate solution at 0°C induces a pseudomorphic transformation, wherein hydroxide ions progressively replace sulfate ligands while preserving the particulate morphology of the precursor.

The reaction proceeds as:

$$

\text{Ti(SO₄)₃} + \text{NaOH} \rightarrow \text{Ti(OH)SO₄} + \text{Na₂SO₄} + \text{H₂O}

$$

Critical parameters include maintaining a molar ratio of NaOH to Ti³⁺ at 1:1 and a pH of 2.5–3.5 to avoid over-hydrolysis to metatitanic acid (TiO(OH)₂). Excess sodium ions act as charge-balancing agents, stabilizing the hydroxide sulfate structure without incorporating into the lattice.

Inert Atmosphere Stabilization

Given the oxidative instability of Ti³⁺, hydrolysis must occur under inert atmospheres (e.g., nitrogen or argon). FI71544C highlights the use of titanium(III) sulfate as a reducing agent to scavenge dissolved oxygen and ferric iron impurities, which could otherwise oxidize Ti³⁺ during hydrolysis. Post-hydrolysis, the product is filtered, washed with deoxygenated water, and dried at 60–80°C to yield a light violet powder.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

The table below contrasts key metrics for the two primary electrochemical methods:

Electrolytic reduction excels in large-scale applications due to its continuous operation and high current efficiency, whereas AC dissolution offers cost savings through waste valorization.

Challenges and Mitigation Strategies

- Oxidation of Ti³⁺ : All methods require inert gas blanketing and antioxidants (e.g., ascorbic acid) to preserve trivalent titanium.

- Byproduct Formation : Over-hydrolysis to metatitanic acid is mitigated by precise pH control and rapid quenching of reactions.

- Equipment Corrosion : Titanium-lined reactors resist sulfuric acid degradation, extending operational lifespans.

Structural and Thermal Characterization

X-ray Diffraction (XRD) Analysis

Titanium(3+) hydroxide sulfate crystallizes in a monoclinic lattice, with XRD patterns showing characteristic peaks at 2θ = 14.2°, 28.5°, and 35.1°. The absence of anatase (TiO₂) peaks confirms the absence of Ti⁴⁺ contamination.

Thermal Decomposition Behavior

Thermogravimetric analysis (TGA) reveals a three-stage decomposition:

- 25–150°C : Loss of adsorbed water (∼5% mass loss).

- 150–400°C : Dehydroxylation and sulfate decomposition (∼15% mass loss).

- >400°C : Formation of TiO₂ (anatase) and residual sulfates.

Chemical Reactions Analysis

Types of Reactions: Titanium(3+) hydroxide sulfate (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In acidic conditions, it can be oxidized to titanium(IV) compounds, while in basic conditions, it can form metatitanates and orthotitanates .

Common Reagents and Conditions: Common reagents used in reactions with titanium(3+) hydroxide sulfate (1/1/1) include sulfuric acid, hydrochloric acid, and various reducing agents such as zinc. The reaction conditions, such as pH, temperature, and concentration of reagents, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of titanium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, in acidic conditions, titanyl sulfate (TiOSO4) can be formed, while in basic conditions, metatitanates (e.g., CaTiO3) and orthotitanates (e.g., M2TiO4) can be produced .

Scientific Research Applications

Titanium(3+) hydroxide sulfate (1/1/1) has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a reducing agent and in the synthesis of other titanium compounds. In industry, it is used in the manufacture of bulk chemicals, fine chemicals, and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of titanium(3+) hydroxide sulfate (1/1/1) involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, its biocompatibility and resistance to corrosion make it suitable for use in implants and other medical devices. The compound’s ability to form complexes with other molecules also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Titanium(3+) hydroxide sulfate (1/1/1) with structurally or functionally related compounds, including sulfates, hydroxides, and titanium-based substances.

2.1 Titanium Tetrachloride (TiCl₄)

- Oxidation State : Ti⁴⁺ in TiCl₄ vs. Ti³⁺ in Ti(OH)SO₄.

- Structure : TiCl₄ is a covalent liquid at room temperature, whereas Ti(OH)SO₄ is a solid with ionic/polymeric bonding .

- Reactivity : TiCl₄ is a strong Lewis acid and precursor for TiO₂ production. In contrast, Ti(OH)SO₄ likely acts as a reducing agent due to Ti³⁺ and may participate in redox reactions with oxygen or water.

- Uses : TiCl₄ is used in smoke screens and Ziegler-Natta catalysts, while Ti(OH)SO₄ has niche applications in wastewater treatment (e.g., sulfate radical generation) .

2.2 Cadmium Sulfate Hydrate (CdSO₄·xH₂O)

- Metal Center : Cd²⁺ vs. Ti³⁺.

- Stability : CdSO₄ is stable under ambient conditions, while Ti(OH)SO₄ may oxidize in air due to Ti³⁺ instability .

- Applications : Cadmium sulfate is used in electroplating and pigments, whereas Ti(OH)SO₄ is explored for environmental remediation due to its redox activity .

2.3 Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

- Anion : S₂O₃²⁻ (thiosulfate) vs. SO₄²⁻ (sulfate).

2.4 Iron(III) Hydroxide Sulfate (Fe(OH)SO₄)

- Metal Center : Fe³⁺ vs. Ti³⁺.

- Acidity : Fe(OH)SO₄ is strongly acidic in solution, while Ti(OH)SO₄ may exhibit amphoteric behavior due to Ti³⁺’s intermediate charge density.

- Environmental Role : Both compounds are studied for sulfate radical generation in advanced oxidation processes, but Fe-based systems are more widely applied .

Data Table: Key Properties of Comparable Compounds

Research Findings and Challenges

- Synthesis : Ti(OH)SO₄ is typically synthesized via controlled hydrolysis of Ti³⁺ salts in sulfate-rich environments, but yields are lower compared to TiCl₄ or CdSO₄ due to competing oxidation .

- Characterization: Limited crystallographic data exist for Ti(OH)SO₄, unlike well-documented compounds like sodium thiosulfate .

- Environmental Impact : Ti(OH)SO₄ shows promise in degrading organic pollutants via sulfate radicals, though its efficiency is less studied than iron-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.